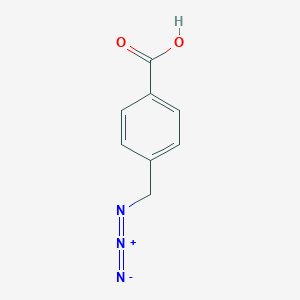

4-(Azidomethyl)benzoic acid

概述

描述

4-(Azidomethyl)benzoic acid is an organic compound that contains an azide group attached to a benzoic acid moiety. This compound is widely used in click chemistry, a field that has significant applications in the binding of nucleic acids, lipids, proteins, and other molecules. Click chemistry is valued for its high yield, specificity, and simplicity .

准备方法

The synthesis of 4-(Azidomethyl)benzoic acid typically involves the introduction of an azide group into a benzoic acid derivative. One common method is to first introduce a chloromethyl group into the benzoic acid, which is then converted into an azidomethyl group. This can be achieved through the following steps:

Chloromethylation: Benzoic acid is treated with formaldehyde and hydrochloric acid to introduce a chloromethyl group.

Azidation: The chloromethyl group is then reacted with sodium azide to form the azidomethyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

化学反应分析

4-(Azidomethyl)benzoic acid undergoes several types of chemical reactions, primarily due to the presence of the azide group. Some of the key reactions include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

The major products formed from these reactions are triazole derivatives, which are valuable in various chemical and biological applications.

科学研究应用

Bioconjugation Applications

2.1 Antibody-Drug Conjugates (ADCs)

One of the most significant applications of 4-(azidomethyl)benzoic acid is in the synthesis of antibody-drug conjugates (ADCs). The azide group allows for selective coupling with alkynes on antibodies, facilitating the creation of targeted therapies for cancer treatment. This method enhances the specificity and efficacy of drug delivery systems .

2.2 Nucleic Acid Labeling

The compound is also utilized in labeling nucleic acids, which is crucial for various molecular biology techniques. By attaching fluorescent tags or other functional groups via click chemistry, researchers can track and analyze nucleic acid interactions within cellular environments .

Material Science Applications

3.1 Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing functionalized polymers. Its ability to undergo click reactions allows for the incorporation of diverse functionalities into polymer backbones, enabling the development of smart materials with responsive properties .

3.2 Surface Functionalization

The compound is employed for surface modification of materials, enhancing their biocompatibility or introducing specific chemical functionalities. This application is particularly relevant in biomedical devices and sensors where surface properties significantly influence performance .

Case Study 1: Synthesis of Azido-Functionalized Polymers

A study demonstrated the successful incorporation of this compound into a polymer matrix through click chemistry. The resulting polymer exhibited enhanced mechanical properties and improved thermal stability compared to non-functionalized counterparts. This approach underscores the compound's utility in developing advanced materials for industrial applications .

Case Study 2: Development of Targeted Cancer Therapies

Research focusing on ADCs highlighted the effectiveness of using this compound for conjugating cytotoxic drugs to antibodies. The study reported a significant increase in tumor targeting efficiency and reduced systemic toxicity, showcasing the potential of this compound in therapeutic applications .

作用机制

The primary mechanism of action of 4-(Azidomethyl)benzoic acid involves its participation in click chemistry reactions. The azide group in the compound reacts with alkyne groups to form stable triazole rings. This reaction is facilitated by copper catalysts in CuAAC or occurs spontaneously in SPAAC. The formed triazole rings are stable and can be used to link various molecules together, enabling the creation of complex molecular architectures .

相似化合物的比较

4-(Azidomethyl)benzoic acid can be compared to other azide-containing compounds used in click chemistry:

4-Azidobenzoic acid: Similar to this compound but lacks the methylene bridge, making it less versatile in some applications.

4-(Azidomethyl)phenylacetic acid: Contains an additional methylene group between the benzene ring and the carboxylic acid, which can affect its reactivity and applications.

4-(Azidomethyl)benzyl alcohol: Contains a hydroxyl group instead of a carboxylic acid, making it useful in different types of chemical reactions

This compound is unique due to its combination of an azide group and a carboxylic acid, which allows it to participate in a wide range of chemical reactions and applications.

生物活性

4-(Azidomethyl)benzoic acid is a compound that has garnered attention in various fields of biological research, particularly due to its role as a click chemistry reagent. This article explores its biological activity, applications in drug development, and potential therapeutic uses.

This compound is characterized by the presence of an azide functional group, which makes it a versatile building block in organic synthesis. Its chemical structure can be represented as follows:

Biological Applications

The biological activities of this compound are diverse, impacting several areas:

- Click Chemistry : The azide group allows for efficient click chemistry reactions, facilitating the conjugation of biomolecules, which is crucial in drug development and bioconjugation techniques .

- Antibody-Drug Conjugates (ADCs) : It has been utilized in the synthesis of ADCs, enhancing the targeting and efficacy of cancer therapies by linking cytotoxic drugs to antibodies that specifically bind to cancer cell markers .

- Imaging Agents : The compound serves as a precursor for radiolabeled imaging agents, particularly in positron emission tomography (PET), aiding in the visualization of tumors .

Research indicates that this compound influences various biological pathways:

- Cell Cycle Regulation : Studies have shown its involvement in modulating cell cycle progression and apoptosis, suggesting potential applications in cancer treatment .

- Signal Transduction : It interacts with several signaling pathways, including JAK/STAT and MAPK/ERK pathways, which are critical in cellular responses to growth factors and cytokines .

- Antiviral Activity : Preliminary findings suggest that it may have antiviral properties against several viruses, including HIV and influenza, by disrupting viral replication processes .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibody-Drug Conjugates | Enhances targeting of cancer cells via specific antibody binding |

| Imaging Agents | Used in PET for tumor visualization |

| Cell Cycle Regulation | Modulates apoptosis and cell proliferation |

| Antiviral Properties | Potential activity against multiple viruses |

Case Study 1: Antibody-Drug Conjugate Development

In a study exploring the efficacy of ADCs using this compound as a linker, researchers demonstrated improved targeting and reduced systemic toxicity compared to traditional chemotherapeutics. The study highlighted the compound's ability to facilitate selective drug delivery to tumor cells while minimizing damage to healthy tissues .

Case Study 2: Imaging Applications

A recent investigation into the use of this compound in PET imaging revealed its potential as a radiotracer for prostate-specific membrane antigen (PSMA). The compound was successfully conjugated with fluorine-18, allowing for enhanced imaging capabilities in prostate cancer diagnostics .

属性

IUPAC Name |

4-(azidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRURNUFBGDSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608218 | |

| Record name | 4-(Azidomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79584-03-5 | |

| Record name | 4-(Azidomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Azidomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(azidomethyl)benzoic acid interact with carbon nanostructures? What are the advantages of using microwave irradiation in this process?

A1: this compound interacts with carbon nanostructures, such as carbon nanotubes and graphene, through a [2+1] cycloaddition reaction, also known as the Huisgen cycloaddition. The azide group (-N3) within the compound reacts with the carbon-carbon double bonds present in the carbon nanostructures, forming a stable triazole ring and covalently attaching the this compound moiety to the surface [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。